molecular formula C7H11N3O B8734745 3-Amino-3-morpholinoacrylonitrile

3-Amino-3-morpholinoacrylonitrile

Cat. No. B8734745
M. Wt: 153.18 g/mol
InChI Key: NIJBZJPXHOOJAX-UHFFFAOYSA-N
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Patent
US06172102B2

Procedure details

In anhydrous ethanol (10 ml) was dissolved ethyl 2-cyanoacetimidate (1.0 g), followed by addition of morpholine (0.78 g). The mixture was stirred at room temperature for 4 hours, and the separated crystals were collected by filtration. This crystal crop was used as it was in the next reaction.
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4](=[NH:8])OCC)#[N:2].[NH:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1>C(O)C>[NH2:8][C:4]([N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1)=[CH:3][C:1]#[N:2]

Inputs

Step One
Name
Quantity
0.78 g
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)CC(OCC)=N
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the separated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
was in the next reaction

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
NC(=CC#N)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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